(2S)-3-[4-(4-carbamoylpiperidine-1-carbonyl)oxyphenyl]-2-[[(2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoyl]amino]propanoic acid
Descripción
Propiedades
Número CAS |
278598-52-0 |
|---|---|
Fórmula molecular |
C31H40N4O8 |
Peso molecular |
596.7 g/mol |
Nombre IUPAC |
(2S)-3-[4-(4-carbamoylpiperidine-1-carbonyl)oxyphenyl]-2-[[(2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C31H40N4O8/c1-19(2)16-24(33-27(36)18-42-26-7-5-4-6-20(26)3)29(38)34-25(30(39)40)17-21-8-10-23(11-9-21)43-31(41)35-14-12-22(13-15-35)28(32)37/h4-11,19,22,24-25H,12-18H2,1-3H3,(H2,32,37)(H,33,36)(H,34,38)(H,39,40)/t24-,25-/m0/s1 |
Clave InChI |
RZMCXMNNXGCFQG-DQEYMECFSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)OC(=O)N3CCC(CC3)C(=O)N)C(=O)O |
SMILES isomérico |
CC1=CC=CC=C1OCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)OC(=O)N3CCC(CC3)C(=O)N)C(=O)O |
SMILES canónico |
CC1=CC=CC=C1OCC(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)OC(=O)N3CCC(CC3)C(=O)N)C(=O)O |
Otros números CAS |
278598-52-0 |
Origen del producto |
United States |
Métodos De Preparación
Piperidine Ring Functionalization
Piperidine is treated with ethyl chloroformate in anhydrous dichloromethane (DCM) at 0°C to form the 1-(ethoxycarbonyl)piperidine intermediate. Subsequent reaction with ammonium hydroxide under reflux yields 4-carbamoylpiperidine.
Reaction Conditions :
-
Step 1 : 0°C, 2 hr, 85% yield.
-
Step 2 : 80°C, 6 hr, 78% yield.
Activation for Carbamate Formation
The 4-carbamoylpiperidine is activated using triphosgene in tetrahydrofuran (THF) to generate the reactive 1-carbonyl chloride derivative. This intermediate is critical for subsequent coupling with the tyrosine hydroxyl group.
Preparation of the L-Tyrosine Backbone
The tyrosine backbone is modified to introduce the carbamate-linked piperidine:
Hydroxyphenyl Protection
L-Tyrosine is protected at the amino group using fluorenylmethyloxycarbonyl (Fmoc) chloride, while the carboxylic acid is esterified with methyl chloroformate. The phenolic hydroxyl group remains unprotected for later functionalization.
Characterization Data :
Carbamate Formation
The unprotected hydroxyl group of Fmoc-Tyr-OMe reacts with the piperidine carbonyl chloride (from Section 2.2) in the presence of N,N-diisopropylethylamine (DIPEA) to form the carbamate linkage.
Optimized Conditions :
Synthesis of the L-Leucine-Phenoxyacetyl Segment
The (2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoyl fragment is constructed via sequential amidation:
Phenoxyacetyl Chloride Preparation
2-(2-Methylphenoxy)acetic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride.
Reaction Monitoring :
Coupling to L-Leucine
L-Leucine methyl ester reacts with phenoxyacetyl chloride in THF using triethylamine (TEA) as a base. The product, (2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoate, is isolated in 68% yield.
Purification : Flash chromatography (hexane/ethyl acetate, 7:3).
Final Assembly and Deprotection
Peptide Coupling
The Fmoc-protected tyrosine carbamate (Section 3.2) is deprotected using piperidine in DMF (20% v/v). The free amine is coupled with the leucine-phenoxyacetyl segment (Section 4.2) using HATU/DIPEA in DMF.
Coupling Efficiency :
Ester Hydrolysis
The methyl ester is hydrolyzed using lithium hydroxide (LiOH) in THF/water (4:1) to yield the final propanoic acid.
Reaction Conditions :
-
0°C → room temperature, 12 hr.
-
Yield : 89%.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity
Process Optimization and Challenges
Análisis De Reacciones Químicas
GW-559090 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en el compuesto.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
GW-559090 ejerce sus efectos uniéndose al complejo de integrina alfa-4/beta-1 (α4β1), inhibiendo así su interacción con la molécula de adhesión celular vascular-1 (VCAM-1) y otros ligandos . Esta inhibición evita la adhesión y la migración de las células inmunitarias, lo que reduce la inflamación y el tráfico de células inmunitarias . El compuesto se dirige específicamente a la integrina α4β1, lo que lo convierte en un antagonista selectivo .
Comparación Con Compuestos Similares
GW-559090 es único en su alta afinidad y selectividad para la integrina α4β1. Los compuestos similares incluyen:
Estos compuestos difieren en su estructura molecular, mecanismo de acción y aplicaciones terapéuticas, lo que destaca la singularidad de GW-559090 en la orientación de la integrina α4β1 .
Actividad Biológica
The compound known as (2S)-3-[4-(4-carbamoylpiperidine-1-carbonyl)oxyphenyl]-2-[[(2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoyl]amino]propanoic acid, often referred to in the literature by its structural formula, has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups, including a carbamoylpiperidine moiety and a phenolic component. Its molecular formula is C23H32N4O5, with a molecular weight of 432.53 g/mol. The presence of these groups suggests potential interactions with various biological targets.
Research indicates that this compound may function as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that hydrolyzes endocannabinoids such as anandamide. Inhibition of FAAH leads to increased levels of these endogenous lipids, which can modulate pain perception, inflammation, and other physiological processes .
Key Mechanistic Insights:
- Enzyme Inhibition: The compound exhibits a competitive inhibition profile against FAAH, leading to enhanced analgesic effects in preclinical models .
- Impact on Endocannabinoid System: By increasing levels of endocannabinoids, the compound may influence synaptic regulation and neuroinflammatory responses.
Analgesic Effects
Studies have demonstrated that the compound significantly reduces pain responses in various animal models. For instance:
- In a rat model of neuropathic pain induced by spinal nerve ligation, the compound attenuated tactile allodynia and thermal hyperalgesia .
- It also showed efficacy in models of acute tissue damage, suggesting broad-spectrum analgesic properties.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has been noted in several studies:
- Carrageenan Paw Model: In this model, it effectively reduced paw swelling and pain associated with inflammation .
- Cytokine Modulation: Preliminary data suggest that the compound may decrease pro-inflammatory cytokine levels in vitro.
Case Studies and Research Findings
| Study | Model | Findings |
|---|---|---|
| Study 1 | Rat Spinal Nerve Ligation | Reduced tactile allodynia; increased endocannabinoid levels |
| Study 2 | Carrageenan-Induced Inflammation | Decreased paw swelling; lower cytokine production |
| Study 3 | Acute Pain Model | Significant reduction in thermal hyperalgesia |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
